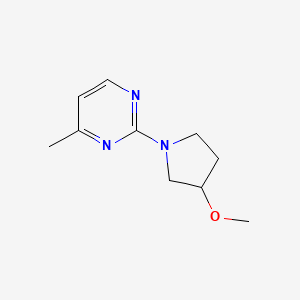
4-Phenylthiophen-2-amine
Overview
Description
4-Phenylthiophen-2-amine, also known as 4-PTA, is a synthetic compound with a molecular formula of C10H10NS . It has a molecular weight of 175.25 .
Synthesis Analysis
4-Phenylthiophen-2-amine has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of novel thiazole derivatives . It has also been used in the synthesis of N,4-diphenylthiazol-2-amine derivatives and N-acyl-4-phenylthiazol-2-amines .Molecular Structure Analysis
The linear formula of 4-Phenylthiophen-2-amine is C10H9NS . Its InChI Code is 1S/C10H9NS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 .Physical And Chemical Properties Analysis
4-Phenylthiophen-2-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications
Organic Photovoltaic Cells
4-Phenylthiophen-2-amine has been used in the development of Organic Photovoltaic Cells (OPVs) . It shows significant horizontal molecular orientation and exhibits high hole drift mobility, which is crucial for the efficiency of OPVs . The use of 4-Phenylthiophen-2-amine in OPVs has led to power conversion efficiencies of up to 5.96% .
Bulk Heterojunction Photovoltaic Cells
This compound has also been used in the fabrication of Bulk Heterojunction Photovoltaic Cells . These cells show higher power conversion efficiency than those based on other materials .
Exciton Blocking Layer
4-Phenylthiophen-2-amine has been used as an exciton blocking layer to increase the power conversion efficiencies of certain types of photovoltaic cells .
High-Contrast Electrochromic Devices
Tris(4-(thiophen-2-yl)phenyl)amine, a derivative of 4-Phenylthiophen-2-amine, has been used in the development of high-contrast electrochromic devices . These devices can change their optical properties in response to an applied voltage .
Light-Absorbing Semiconductors
4-Phenylthiophen-2-amine can act as a light-absorbing semiconductor . This property is crucial for the performance of photovoltaic cells .
Electron Transport Layer
This compound has been used to optimize the electron transport layer in photovoltaic cells . This optimization can lead to decreased series resistance and improved power conversion efficiency .
Safety and Hazards
properties
IUPAC Name |
4-phenylthiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDLLXZOOHLVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylthiophen-2-amine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2648401.png)
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one](/img/structure/B2648403.png)



![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone](/img/structure/B2648408.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2648412.png)